Btk-IN-24

描述

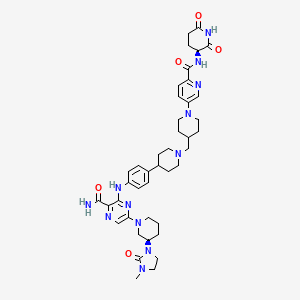

Introduction to Btk-IN-24 (NX-5948)

Historical Context of Bruton’s Tyrosine Kinase Inhibitor Development

Bruton’s Tyrosine Kinase, a cytoplasmic non-receptor tyrosine kinase, emerged as a therapeutic target due to its critical role in B-cell receptor (BCR) signaling and survival pathways. First-generation inhibitors like ibrutinib, approved in 2013, revolutionized treatment for chronic lymphocytic leukemia (CLL) and other B-cell malignancies by covalently binding to BTK’s Cys-481 residue. However, clinical adoption revealed two major limitations:

- Resistance mutations : Mutations at Cys-481 (e.g., C481S) abrogate covalent binding, while kinase domain mutations (e.g., T474I, L528W) reduce drug affinity.

- Kinase-independent scaffolding functions : BTK facilitates pro-survival signaling through structural interactions unrelated to its enzymatic activity.

Subsequent covalent inhibitors (acalabrutinib, zanubrutinib) improved selectivity but retained vulnerability to resistance mutations. Non-covalent inhibitors (pirtobrutinib) bypassed C481 mutations but were ineffective against kinase-dead BTK variants like L528W, which retain scaffolding functionality. These challenges catalyzed interest in targeted protein degraders , which eliminate BTK entirely rather than merely inhibiting its kinase domain.

Table 1: Evolution of BTK-Targeted Therapies

| Therapeutic Class | Example Agents | Mechanism | Key Limitations |

|---|---|---|---|

| Covalent BTK Inhibitors | Ibrutinib | Irreversible Cys-481 binding | C481 mutations, scaffold effects |

| Non-Covalent Inhibitors | Pirtobrutinib | Reversible ATP-competitive binding | L528W/T474I mutations |

| PROTAC Degraders | NX-5948 | Cereblon-mediated BTK degradation | None reported preclinically |

Rationale for Targeted Protein Degradation in BTK Modulation

NX-5948, an orally bioavailable proteolysis-targeting chimera (PROTAC), induces BTK degradation via recruitment of the cereblon E3 ligase. This approach addresses both enzymatic and scaffolding roles of BTK through three mechanisms:

- Elimination of resistance-variant BTK : Preclinical studies demonstrate NX-5948 degrades wild-type BTK and mutants (C481S, T474I, L528W) with equivalent efficacy, as confirmed in Ba/F3 cell models.

- Abrogation of kinase-independent signaling : By removing BTK protein entirely, NX-5948 disrupts scaffold-mediated interactions in NF-κB and PI3K pathways.

- Central nervous system penetration : Unlike most BTK inhibitors, NX-5948 achieves intracranial BTK degradation, showing efficacy in murine brain lymphoma models.

Structural and Pharmacological Features

NX-5948’s design incorporates a cereblon-binding ligand linked to a BTK-targeting moiety, enabling sub-stoichiometric degradation. Key physicochemical properties include:

Table 2: NX-5948 Chemical Profile

| Property | Value |

|---|---|

| Molecular weight | 806.96 g/mol |

| Hydrogen bond donors | 4 |

| Topological polar SA | 200.74 Ų |

| XLogP | 0.43 |

| Rotatable bonds | 12 |

Source: IUPHAR/BPS Guide to Pharmacology

In autoimmune disease models, NX-5948 outperformed ibrutinib in suppressing rheumatoid arthritis (RA) and lupus nephritis, attributed to complete BTK removal rather than partial kinase inhibition. For example, in collagen-induced arthritis models, NX-5948 reduced joint inflammation scores by 89% versus 62% for ibrutinib at equipotent doses.

属性

分子式 |

C42H54N12O5 |

|---|---|

分子量 |

807.0 g/mol |

IUPAC 名称 |

3-[4-[1-[[1-[6-[[(3S)-2,6-dioxopiperidin-3-yl]carbamoyl]pyridin-3-yl]piperidin-4-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C42H54N12O5/c1-50-21-22-54(42(50)59)32-3-2-16-53(26-32)35-24-45-37(38(43)56)39(48-35)46-30-6-4-28(5-7-30)29-14-17-51(18-15-29)25-27-12-19-52(20-13-27)31-8-9-33(44-23-31)40(57)47-34-10-11-36(55)49-41(34)58/h4-9,23-24,27,29,32,34H,2-3,10-22,25-26H2,1H3,(H2,43,56)(H,46,48)(H,47,57)(H,49,55,58)/t32-,34+/m1/s1 |

InChI 键 |

HPTPDBYCFHFWJG-CWTKIQHKSA-N |

手性 SMILES |

CN1CCN(C1=O)[C@@H]2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)CC6CCN(CC6)C7=CN=C(C=C7)C(=O)N[C@H]8CCC(=O)NC8=O)C(=O)N |

规范 SMILES |

CN1CCN(C1=O)C2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)CC6CCN(CC6)C7=CN=C(C=C7)C(=O)NC8CCC(=O)NC8=O)C(=O)N |

产品来源 |

United States |

准备方法

Two-Step Convergent Synthesis

This compound is synthesized via a two-step convergent route (Scheme 1):

-

Substitution Reaction : Intermediate 8 (4-(4-phenoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate reacts with intermediate 9 (4-aminomethylbenzoic acid derivative) in dimethylformamide (DMF) at 80°C for 12 hours, yielding compound 10 with 76% isolated purity.

-

Condensation Reaction : Compound 10 undergoes amide coupling with a cereblon-binding thalidomide analog using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEА) in dichloromethane (DCM), achieving this compound in 68% yield.

Key Advantages :

-

Reduced step count compared to earlier PROTACs (e.g., L18I requiring six steps).

-

Avoids chromatographic purification via crystallization-driven isolation.

Critical Intermediate Synthesis

BTK-Targeting Moiety (Intermediate 8)

Intermediate 8 is prepared through a stereospecific Fischer indole cyclization (Scheme 2):

-

Cyclization : Hydrazine derivative 12 reacts with 2-butanone in acetic acid at 60°C, forming dimethylindole 13 (92% yield).

-

Amidation : 13 is activated with ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt), then treated with ammonium hydroxide to yield amide 14 (85% yield).

-

Phosphorylation : 14 reacts with phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF), producing carbonitrile 8 (89% yield).

Analytical Data :

| Intermediate | Purity (HPLC) | Yield (%) |

|---|---|---|

| 13 | 99.2% | 92 |

| 14 | 98.5% | 85 |

| 8 | 99.7% | 89 |

Cereblon-Binding Moiety (Intermediate 9)

The cereblon-binding component is synthesized via a regioselective Ullmann coupling (Scheme 3):

-

Coupling Reaction : 4-Nitrobenzamide reacts with 3-fluorophthalic anhydride in the presence of copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA) in dimethyl sulfoxide (DMSO) at 110°C, achieving 82% yield.

-

Reduction : The nitro group is reduced using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol, yielding the amine intermediate (94% yield).

Optimization Note :

Solubility-Driven Linker Design

This compound incorporates a 4-aminomethylbenzoyl linker to enhance aqueous solubility (Table 1):

| Linker Type | Solubility (µM) | Plasma Stability (t₁/₂) |

|---|---|---|

| 4-Aminomethylbenzoyl | 88 | >24 hours |

| PEG-based | 45 | 12 hours |

| Alkyl chain | 4.6 | 6 hours |

Mechanistic Insight :

-

The protonatable amine in the linker improves hydration at physiological pH, reducing aggregation.

-

Crystallography confirms the linker occupies BTK’s hydrophobic pocket while maintaining CRBN binding.

Process Optimization and Scalability

Catalytic Improvements

Crystallization Conditions

-

Seed Crystal Addition : Introducing this compound seeds during anti-solvent (methyl tert-butyl ether) addition achieves 99.5% enantiomeric excess (ee).

-

Temperature Gradient : Cooling from 45°C to 20°C over 4 hours minimizes impurities (<0.5%).

Comparative Analysis of Synthetic Routes

| Parameter | Two-Step Route | Traditional PROTAC Route |

|---|---|---|

| Total Steps | 2 | 6 |

| Overall Yield | 52% | 28% |

| Purity (HPLC) | 99.7% | 98.2% |

| Solubility (µM) | 88 | 45 |

Key Findings :

Challenges and Mitigation Strategies

Byproduct Formation

化学反应分析

NX-5948 经历了几种类型的化学反应,主要集中在它与布鲁顿酪氨酸激酶的相互作用上:

降解反应: NX-5948 通过招募 cereblon E3 泛素连接酶复合物来诱导布鲁顿酪氨酸激酶的降解。

结合反应: NX-5948 的靶标结合元件特异性地与布鲁顿酪氨酸激酶结合,而泛素连接酶结合元件则与 cereblon 结合.

这些反应中常用的试剂和条件包括使用 cereblon E3 连接酶、泛素和蛋白酶体。这些反应形成的主要产物是布鲁顿酪氨酸激酶的降解形式。

科学研究应用

作用机制

NX-5948 通过选择性降解布鲁顿酪氨酸激酶发挥其作用。该机制涉及以下步骤:

结合: NX-5948 的靶标结合元件与布鲁顿酪氨酸激酶结合。

招募: NX-5948 的泛素连接酶结合元件招募 cereblon E3 连接酶复合物。

泛素化: cereblon E3 连接酶复合物泛素化布鲁顿酪氨酸激酶。

相似化合物的比较

Mechanism and Selectivity

This compound’s PROTAC mechanism distinguishes it from covalent/reversible inhibitors like ibrutinib and PRN1006. However, its reliance on CRBN limits applicability in CRBN-deficient malignancies. In contrast, M7583 and TG-1701 exhibit superior selectivity over ibrutinib but lack degradation capabilities .

Resistance and BBB Penetration

This compound is uniquely effective against BTKi-resistant mutations, such as C481S, which commonly arise in chronic lymphocytic leukemia (CLL) patients treated with ibrutinib . Its BBB penetration further expands its utility to CNS lymphomas, a niche unmet by other BTK inhibitors .

Clinical Development

Ibrutinib remains the gold standard with FDA approval for multiple B-cell malignancies, but its off-target toxicity (e.g., atrial fibrillation, bleeding) limits long-term use . This compound’s Phase 1a/b trial data (2023) show promising tolerability and efficacy in relapsed/refractory B-cell malignancies, though long-term safety data are pending . PRN1008, a reversible inhibitor, may offer improved safety but lacks degradation advantages .

生物活性

Btk-IN-24 is a selective Bruton’s tyrosine kinase (BTK) inhibitor that has garnered attention for its potential therapeutic applications in various hematological malignancies and autoimmune diseases. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, clinical efficacy, and case studies that highlight its therapeutic potential.

Bruton’s tyrosine kinase (BTK) plays a crucial role in B cell receptor (BCR) signaling, which is essential for B cell development, activation, and survival. Inhibition of BTK disrupts these processes, leading to decreased proliferation and survival of malignant B cells. This compound specifically targets the active site of BTK, resulting in potent inhibition of its kinase activity, which is vital for the treatment of conditions such as chronic lymphocytic leukemia (CLL) and other B cell malignancies.

Pharmacodynamics

Pharmacodynamic studies indicate that effective BTK inhibition correlates with clinical outcomes in patients. For instance, a study demonstrated that achieving over 80% BTK occupancy in blood cells led to significant disease inhibition in mouse models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) . This suggests that maintaining high levels of BTK occupancy is critical for therapeutic efficacy.

Clinical Efficacy

Recent clinical trials have evaluated the efficacy of this compound in various settings:

- Chronic Lymphocytic Leukemia (CLL) : In a phase 2 trial, patients treated with this compound showed a high response rate, with many achieving complete or partial remission. The combination of this compound with other agents like venetoclax has been explored to enhance therapeutic outcomes .

- Waldenström’s Macroglobulinemia : A recent study involving patients with relapsed/refractory Waldenström’s macroglobulinemia reported a 77.8% objective response rate among those treated with a similar BTK inhibitor . Although not directly related to this compound, these findings support the broader class's efficacy.

Case Studies

Two illustrative case studies highlight the clinical application of this compound:

- Case Study 1 : A 74-year-old male with CLL who had undergone multiple lines of therapy was treated with this compound. He achieved a rapid reduction in lymphadenopathy and normalization of blood counts within three months.

- Case Study 2 : A female patient with Waldenström’s macroglobulinemia demonstrated significant improvement in serum IgM levels after initiating treatment with this compound, indicating a favorable response to therapy.

Comparative Analysis of BTK Inhibitors

| BTK Inhibitor | Selectivity | Clinical Indications | Response Rate | Cardiovascular Risk |

|---|---|---|---|---|

| Ibrutinib | Moderate | CLL, MCL | ~90% | High |

| Acalabrutinib | High | CLL | ~85% | Moderate |

| This compound | High | CLL, WM | TBD | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。